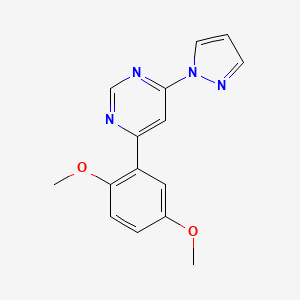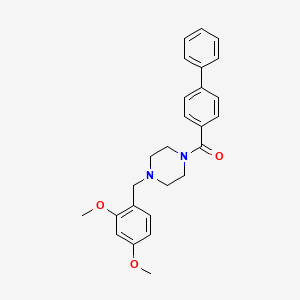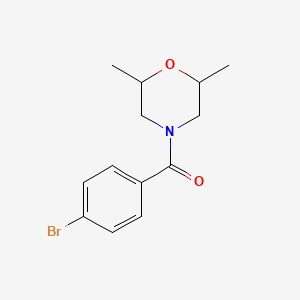![molecular formula C22H25ClN2O B5109539 5-(1-azepanylacetyl)-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B5109539.png)
5-(1-azepanylacetyl)-5H-dibenzo[b,f]azepine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-azepanylacetyl)-5H-dibenzo[b,f]azepine hydrochloride, also known as clozapine, is an atypical antipsychotic drug used to treat schizophrenia. It was first synthesized in 1958 by Wander AG, a Swiss pharmaceutical company. Unlike traditional antipsychotic drugs, clozapine is effective in treating both positive and negative symptoms of schizophrenia, such as hallucinations and social withdrawal.
Wirkmechanismus
The exact mechanism of action of 5-(1-azepanylacetyl)-5H-dibenzo[b,f]azepine hydrochloride is not fully understood. It is believed to work by blocking dopamine receptors in the brain, particularly the D4 receptor. Clozapine also affects other neurotransmitter systems, such as serotonin and norepinephrine. Unlike traditional antipsychotic drugs, this compound does not cause extrapyramidal symptoms, such as tremors and muscle stiffness, which are thought to be caused by the blockade of dopamine receptors in the basal ganglia.
Biochemical and Physiological Effects
Clozapine has been shown to have a number of biochemical and physiological effects in the brain. It has been found to increase the release of dopamine and serotonin in certain areas of the brain, such as the prefrontal cortex and the hippocampus. Clozapine has also been found to increase the expression of certain genes involved in synaptic plasticity, which is thought to be important for learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
Clozapine has a number of advantages for use in lab experiments. It is well-tolerated by animals and has a low risk of toxicity. Additionally, 5-(1-azepanylacetyl)-5H-dibenzo[b,f]azepine hydrochloride has been shown to be effective in a variety of animal models of psychiatric disorders, such as the social defeat model of depression. However, there are also limitations to the use of this compound in lab experiments. It has a relatively long half-life, which can make it difficult to control the dose. Additionally, this compound can interact with other drugs, which can complicate experimental design.
Zukünftige Richtungen
There are a number of future directions for research on 5-(1-azepanylacetyl)-5H-dibenzo[b,f]azepine hydrochloride. One area of interest is in the development of new antipsychotic drugs that are based on the structure of this compound. Another area of interest is in the use of this compound for the treatment of other psychiatric disorders, such as bipolar disorder and treatment-resistant depression. Additionally, there is interest in understanding the molecular mechanisms underlying the efficacy of this compound, which could lead to the development of more targeted treatments for schizophrenia and other psychiatric disorders.
Conclusion
In conclusion, this compound, also known as this compound, is an atypical antipsychotic drug used to treat schizophrenia. It has a well-established synthesis method and has been extensively studied for its efficacy in treating schizophrenia and other psychiatric disorders. Clozapine works by blocking dopamine receptors in the brain and has a number of biochemical and physiological effects. While there are advantages and limitations to the use of this compound in lab experiments, there are also a number of future directions for research on this drug.
Synthesemethoden
The synthesis of 5-(1-azepanylacetyl)-5H-dibenzo[b,f]azepine hydrochloride involves the condensation of 8-chloro-11H-dibenzo[b,e][1,4]diazepine-11-one with 1-aminocycloheptanecarboxylic acid in the presence of a base. The resulting product is then hydrolyzed to obtain this compound. This synthesis method is well-established and has been used for the production of this compound on a large scale.
Wissenschaftliche Forschungsanwendungen
Clozapine has been extensively studied for its efficacy in treating schizophrenia. It has been shown to be more effective than traditional antipsychotic drugs in reducing positive symptoms of schizophrenia, such as hallucinations and delusions. Additionally, 5-(1-azepanylacetyl)-5H-dibenzo[b,f]azepine hydrochloride has been found to be effective in treating negative symptoms of schizophrenia, such as social withdrawal and apathy. Clozapine has also been studied for its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and treatment-resistant depression.
Eigenschaften
IUPAC Name |
2-(azepan-1-yl)-1-benzo[b][1]benzazepin-11-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O.ClH/c25-22(17-23-15-7-1-2-8-16-23)24-20-11-5-3-9-18(20)13-14-19-10-4-6-12-21(19)24;/h3-6,9-14H,1-2,7-8,15-17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSQQQZJFDAIJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)N2C3=CC=CC=C3C=CC4=CC=CC=C42.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxyethyl 2-{[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5109457.png)

![3-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5109464.png)

![5-ethyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5109477.png)

![3-nitro-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide](/img/structure/B5109495.png)
![1-{2-[2-(4-isopropyl-3-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5109502.png)

![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-iodo-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5109517.png)
![ethyl N-methyl-N-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]glycinate](/img/structure/B5109523.png)
![5-(3-methoxyphenyl)-4-methyl-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5109537.png)
![ethyl 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5109545.png)
